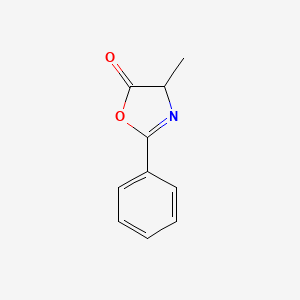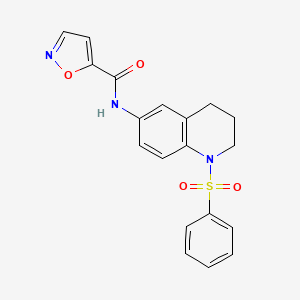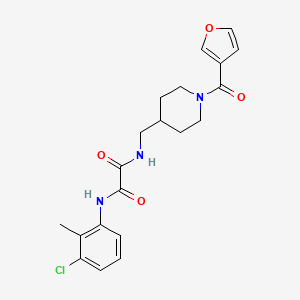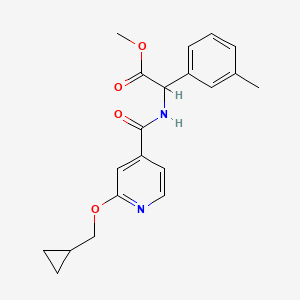
3-(2-(Methylthio)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylthio)benzamido)benzofuran-2-carboxamide (MBBC) is a chemical compound used in scientific experiments for various purposes. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular formula of MBBC is C17H14N2O3S, and its molecular weight is 326.37. The benzofuran core is a heterocyclic motif that consists of a fused benzene and furan ring .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of benzofuran derivatives . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Synthesis and Biological Evaluation
A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized for the development of new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques (Lavanya, Sribalan, & Padmini, 2017).
Microwave-Assisted Synthesis for Anti-Inflammatory Applications
A series of benzofuran-2-carboxamides were synthesized using a microwave-assisted one-pot parallel approach for significant biological and medicinal purposes. These compounds were tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities of particular interest (Xie et al., 2014).
Antiviral and Cytostatic Activity
A study on 5-substituted imidazole-4-carboxamide ribonucleosides, including compounds with methylthio substitutions, demonstrated significant activity against vaccinia virus in vitro and Rift Valley fever virus in mice. These compounds, however, did not show appreciable antiviral or cytostatic activity in cell culture (Wood et al., 1985).
Molecular Docking Studies and Biological Activities
Structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives were conducted. The study included investigating electronic and vibrational properties, nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals analysis. Biological activities against cancer and microbial diseases were explored through molecular docking analysis (Sagaama et al., 2020).
Sigma Receptors Ligands
Novel benzofuran-2-carboxamide ligands, selective for sigma receptors, were synthesized. These ligands exhibit high affinity at the sigma-1 receptor, with K(i) values ranging from 7.8 to 34nM. One ligand, KSCM-1, was found to be more selective for sigma-1 over sigma-2 (Marriott et al., 2012).
Synthesis for Chemotherapeutic Properties
A strategy for accessing elaborate benzo-2-carboxamide derivatives involved 8-aminoquinoline directed C–H arylations followed by transamidations. This approach is beneficial for generating collections of benzofuran derivatives for small molecule screening, given their chemotherapeutic and physiological properties (Oschmann, Holm, & Verho, 2019).
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are being explored for their antimicrobial properties and are considered potential natural drug lead compounds . This suggests that MBBC and similar compounds could have promising future applications in the field of drug discovery.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-[(2-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMANDSOLIVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Methylthio)benzamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)
![10-methoxy-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2389980.png)
![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)


![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)

![3-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2389987.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)


